2-aminosuberic Acid
Overview
Description
2-Aminosuberic acid is an important amino acid that has been used in the synthesis of peptides of biological relevance . It is a component of apicidin F, a class of cyclic tetrapeptides that display antimalarial and histone deacetylase inhibitory (HDACi) properties .
Synthesis Analysis
A new synthesis of this compound from aspartic acid has been reported . The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction to prepare the title compounds .
Molecular Structure Analysis
The molecular structure of this compound is C8H15NO4 . The average mass is 189.209 Da and the monoisotopic mass is 189.100113 Da .
Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions starting from aspartic acid . These reactions include the preparation of bishomoallylglycine derivative from the known aspartic acid derived aldehyde, followed by a series of steps including HWE-type olefination, saturation of the double bond, reduction of the ester moiety, and oxidation .
Scientific Research Applications
Synthesis of Histone Deacetylase Inhibiting Compounds
Chattopadhyay, Sil, and Mukherjee (2017) reported a new synthesis method for 2-aminosuberic acid from aspartic acid. This method is crucial for producing derivatives of this compound, which are important components in the synthesis of cyclic tetrapeptides that inhibit histone deacetylase, an enzyme important in regulating gene expression (Chattopadhyay et al., 2017).
Blockade of Excitation in Rat Spinal Neurons
Mclennan (1982) examined the optical isomers of 2-amino-7-phosphoheptanoate (APH), a phosphonic acid analogue of α-aminosuberic acid. Both isomers of APH were found to block the excitation of rat spinal neurons induced by acidic amino acids, indicating their potential in neuroscientific research (Mclennan, 1982).
Labeling of N-Glycans for Mass Spectrometric Analysis
Hronowski, Wang, Sosic, and Wei (2020) used 2-aminobenzoic acid (2-AA) for the labeling of N-glycans on a MALDI target through nonreductive amination. This simplified the process of glycan analysis in mass spectrometry and reduced sample losses, demonstrating the utility of this compound derivatives in bioanalytical chemistry (Hronowski et al., 2020).
Use in Nucleic Acid Duplexes
Astakhova and Wengel (2014) discussed the incorporation of 2'-amino-locked nucleic acids (LNAs) into DNA hybrids. These functionalized 2'-amino-LNA nucleotides can be modified for various applications, such as sensing DNA and RNA targets, making them valuable in genetic research and diagnostics (Astakhova & Wengel, 2014).
Mechanism of Action
Target of Action
This compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body
Mode of Action
As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially influencing protein synthesis or neurotransmission . .
Biochemical Pathways
Amino acids and their derivatives can influence a variety of biochemical pathways, including those involved in protein synthesis, neurotransmission, and cellular metabolism
Pharmacokinetics
As an amino acid derivative, it may be absorbed and distributed in the body in a similar manner to other amino acids . .
Result of Action
Amino acids and their derivatives can have a variety of effects at the molecular and cellular level, potentially influencing protein synthesis, neurotransmission, and cellular metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Aminooctanedioic acid. Factors such as temperature and pH can affect enzyme activity, potentially influencing the action of ®-2-Aminooctanedioic acid . Additionally, the presence of other compounds in the environment may also influence the action of ®-2-Aminooctanedioic acid .
Safety and Hazards
Future Directions
While specific future directions for 2-aminosuberic acid are not mentioned in the search results, there is a general trend in the field of drug conjugates for the development of carbohydrate-containing drugs . Given the role of this compound in the synthesis of peptides of biological relevance, it could potentially play a role in this area of research .
Properties
IUPAC Name |
(2R)-2-aminooctanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173312 | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-63-5 | |
Record name | 2-Aminosuberic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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